molecular formula C14H13N3O2 B2722911 2-[1-Methoxy-3-(4-methoxyanilino)-2-propenylidene]malononitrile CAS No. 1164508-01-3

2-[1-Methoxy-3-(4-methoxyanilino)-2-propenylidene]malononitrile

Cat. No.: B2722911
CAS No.: 1164508-01-3
M. Wt: 255.277
InChI Key: PVSHEGHITQYAPG-BQYQJAHWSA-N
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Description

2-[1-Methoxy-3-(4-methoxyanilino)-2-propenylidene]malononitrile is a chemical compound with the molecular formula C14H13N3O2 and a molecular weight of 255.27 g/mol. This compound is characterized by its unique structure, which includes a methoxy group, a methoxyanilino group, and a propenylidene malononitrile moiety.

Preparation Methods

The synthesis of 2-[1-Methoxy-3-(4-methoxyanilino)-2-propenylidene]malononitrile typically involves multistep reactions. One common method includes the reaction of malononitrile with an appropriate aldehyde and aniline derivative under specific conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity .

Chemical Reactions Analysis

2-[1-Methoxy-3-(4-methoxyanilino)-2-propenylidene]malononitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, where the methoxy or methoxyanilino groups are replaced by other functional groups.

    Condensation: The compound can participate in condensation reactions with other carbonyl-containing compounds to form more complex structures.

Scientific Research Applications

2-[1-Methoxy-3-(4-methoxyanilino)-2-propenylidene]malononitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and dyes.

    Medicine: It is being explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[1-Methoxy-3-(4-methoxyanilino)-2-propenylidene]malononitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and interaction with nucleic acids .

Comparison with Similar Compounds

2-[1-Methoxy-3-(4-methoxyanilino)-2-propenylidene]malononitrile can be compared with similar compounds such as:

    Malononitrile dimer: This compound is used in the synthesis of various heterocyclic motifs and has applications in medicinal chemistry.

    Indole derivatives: These compounds have diverse biological activities and are used in the development of therapeutic agents.

    Quinolone derivatives: Known for their pharmaceutical and biological activities, these compounds are valuable in drug research and development.

The uniqueness of this compound lies in its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.

Properties

IUPAC Name

2-[(E)-1-methoxy-3-(4-methoxyanilino)prop-2-enylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c1-18-13-5-3-12(4-6-13)17-8-7-14(19-2)11(9-15)10-16/h3-8,17H,1-2H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVSHEGHITQYAPG-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC=CC(=C(C#N)C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N/C=C/C(=C(C#N)C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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